molecular formula C17H15ClN4O2S2 B2922410 2-(3-(3-chlorophenyl)ureido)-4-methyl-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide CAS No. 941886-68-6

2-(3-(3-chlorophenyl)ureido)-4-methyl-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide

Cat. No. B2922410
CAS RN: 941886-68-6
M. Wt: 406.9
InChI Key: DNSAHBMMXKJRIF-UHFFFAOYSA-N
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Description

2-(3-(3-chlorophenyl)ureido)-4-methyl-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H15ClN4O2S2 and its molecular weight is 406.9. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Drug Development

This compound can serve as an intermediate in the synthesis of various pharmaceutical drugs. Its structure suggests potential activity in binding to certain receptors or enzymes, which could be exploited in the development of new medications for diseases that involve these biological targets .

Agricultural Chemistry

In agriculture, such compounds are often examined for their pesticidal properties . The presence of a thiazole ring, known for its bioactivity, could indicate potential use in creating new pesticides or herbicides that are more effective and environmentally friendly .

Material Science

The unique chemical structure of this compound, particularly the presence of a thiophene moiety, might be valuable in the field of material science . It could be used in the synthesis of organic semiconductors, which are crucial for developing flexible electronic devices .

Environmental Science

Compounds like this one could be important in environmental remediation efforts, such as the development of novel adsorbents for removing pollutants from water or soil. The functional groups present in the compound may interact with various contaminants, facilitating their capture and removal .

Biochemistry Research

In biochemistry, this compound could be used as a molecular probe to study enzyme-substrate interactions, given its potential to bind selectively to certain proteins. This can help in understanding the mechanisms of enzyme action and in the design of enzyme inhibitors .

Medicinal Chemistry

The chlorophenyl and thiophene components of the molecule suggest that it could be explored for antibacterial and antifungal activities . These rings are common in molecules that exhibit these properties, and thus, the compound could contribute to the discovery of new antimicrobial agents .

Chemical Synthesis

This compound could also be used as a building block in organic synthesis, helping chemists construct complex molecules with diverse biological activities. Its multifunctional nature allows for various chemical transformations, making it a versatile reagent .

Analytical Chemistry

Lastly, due to its unique structure, this compound could be used in the development of analytical methods for detecting or quantifying biological substances. It could serve as a standard or a reagent in chromatographic or spectroscopic techniques .

properties

IUPAC Name

2-[(3-chlorophenyl)carbamoylamino]-4-methyl-N-(thiophen-2-ylmethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S2/c1-10-14(15(23)19-9-13-6-3-7-25-13)26-17(20-10)22-16(24)21-12-5-2-4-11(18)8-12/h2-8H,9H2,1H3,(H,19,23)(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSAHBMMXKJRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-chlorophenyl)ureido)-4-methyl-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide

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